molecular formula C23H28N4O3S2 B11617690 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 372974-19-1

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11617690
CAS No.: 372974-19-1
M. Wt: 472.6 g/mol
InChI Key: HIHHQDKHAWBOLQ-WQRHYEAKSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural attributes include:

  • Thiazolidinone moiety: A 3-butyl-substituted 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group at position 3 of the pyrido-pyrimidinone system. The Z-configuration of the exocyclic double bond is critical for planar molecular geometry and intermolecular interactions .
  • Morpholinyl substituent: A 2,6-dimethyl-4-morpholinyl group at position 2, contributing to electron-donating effects and modulating solubility .
  • Pyrido-pyrimidinone core: A 9-methyl-substituted 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, which is structurally analogous to bioactive compounds reported in anti-inflammatory and antimicrobial studies .

The molecular formula is C₂₇H₃₀N₄O₃S₂, with a molecular weight of 546.69 g/mol (calculated from structural analogs in and ).

Properties

CAS No.

372974-19-1

Molecular Formula

C23H28N4O3S2

Molecular Weight

472.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H28N4O3S2/c1-5-6-9-27-22(29)18(32-23(27)31)11-17-20(25-12-15(3)30-16(4)13-25)24-19-14(2)8-7-10-26(19)21(17)28/h7-8,10-11,15-16H,5-6,9,12-13H2,1-4H3/b18-11-

InChI Key

HIHHQDKHAWBOLQ-WQRHYEAKSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CC(OC(C4)C)C)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CC(OC(C4)C)C)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule exhibiting diverse biological activities. This article reviews its structure, synthesis, and biological activity, particularly focusing on its anticancer and antimicrobial properties.

Structural Overview

The compound features several key structural components:

  • Pyrido[1,2-a]pyrimidin-4-one core : Known for various biological activities.
  • Thiazolidinone moiety : Enhances therapeutic potential.

Molecular Formula

C21H26N4O3S2C_{21}H_{26}N_{4}O_{3}S_{2}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. The process includes:

  • Formation of the thiazolidinone core.
  • Coupling with the pyrido[1,2-a]pyrimidin moiety.
  • Final modifications to enhance biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:

  • HeLa Cell Line : The compound demonstrated an IC50 value of 200 µg/mL against human cervical cancer cells, indicating potent cytotoxicity .

Comparative Anticancer Activity

Compound NameIC50 (µg/mL)Cell Line
3-[4-(arylalkoxy)phenylethyl]-2-thioxo-1,3-thiazolidin200HeLa
5-[1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl]methylene2.66HL-60
5-[5-chloro-2-(trifluoromethyl)benzylidene]15.22SW-480

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Activity : It exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ampicillin and streptomycin by 10–50 fold .

Antimicrobial Efficacy

MicroorganismMIC (mg/mL)MBC (mg/mL)
E. cloacae0.0040.008
E. coli0.030.06
T. viride0.0040.006

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of DNA synthesis : Leads to apoptosis in cancer cells.
  • Disruption of bacterial cell wall synthesis : Enhances its antibacterial properties.

Case Studies

Several case studies have investigated the efficacy of this compound in various contexts:

  • Study on HeLa Cells : Demonstrated significant cell death through apoptosis pathways.
  • Antimicrobial Testing : Showed broad-spectrum activity against multiple pathogens.

Comparison with Similar Compounds

Table 1: Structural Modifications and Implications

Compound Name/ID Thiazolidinone Substituent (Position 3) Pyrido-Pyrimidinone Substituents Key Differences Potential Impact References
Target Compound (372974-19-1) 3-Butyl 2-(2,6-dimethyl-4-morpholinyl), 9-methyl Baseline Optimal lipophilicity (logP ~3.2 estimated)
361995-00-8 3-Isobutyl 2-(2,6-dimethyl-4-morpholinyl), 9-methyl Branched alkyl chain Increased steric hindrance; possible reduced metabolic clearance
361995-60-0 3-Isobutyl 2-(allylamino), 9-methyl Allylamino group at position 2 Enhanced reactivity; potential for covalent binding
385417-09-4 () 3-Benzyl 2-{[2-(4-morpholinyl)ethyl]amino}, 9-methyl Aromatic benzyl group; ethylamino linkage Higher molecular weight (MW: 615.7 g/mol); altered solubility (logP ~3.8)

Key Observations :

  • Alkyl Chain Effects : The linear butyl group in the target compound may improve membrane permeability compared to the branched isobutyl in 361995-00-8 .
  • Morpholinyl vs. Allylamino: The 2,6-dimethylmorpholinyl group in the target compound likely enhances metabolic stability over the allylamino group in 361995-60-0, which is prone to oxidation .
  • Aromatic vs.

Pharmacophore Alignment with Pyrazolo-Pyrimidine Analogs

Table 2: Bioactivity Trends in Thiazolidinone-Containing Compounds

Compound Class Core Structure Reported Activity Thioxo Group Role References
Target Compound Pyrido-pyrimidinone + thiazolidinone Not explicitly reported (structural analogs suggest anti-inflammatory/antimicrobial potential) Stabilizes enolic tautomer; metal chelation
10a/10b () Pyrazolo[3,4-d]pyrimidin-4-one + thiazolidinone Anti-inflammatory (IC₅₀: 10a = 2.8 μM, 10b = 3.1 μM) Hydrogen bonding with COX-2 active site
Thiazolidin-4-one derivatives () Thiazolidinone + azo linkages Antimicrobial (MIC: 50–100 μg/mL against S. aureus) Disrupts bacterial membrane integrity

Key Findings :

  • The thioxo group in the thiazolidinone ring is a conserved pharmacophore across analogs, enabling hydrogen bonding or metal coordination in biological targets .
  • Anti-inflammatory activity in pyrazolo-pyrimidine analogs (e.g., 10a/10b) suggests the target compound’s pyrido-pyrimidinone core may share similar binding modes, though substituents could modulate potency .

Computational Insights :

  • Graph-Based Similarity Analysis (): The target compound shares >85% structural similarity with 361995-00-8 and 385417-09-4, differing primarily in alkyl/aryl substituents .
  • Density Functional Theory (DFT) : The Z-configuration of the exocyclic double bond in the target compound is energetically favorable (ΔG ≈ -15.2 kcal/mol), as calculated for analogs in .

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